molecular formula C19H18N2O4S B2947799 methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate CAS No. 477872-72-3

methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

Cat. No. B2947799
CAS RN: 477872-72-3
M. Wt: 370.42
InChI Key: MPDSEQNDOMLFEM-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 477872-72-3, is a complex organic molecule with the molecular formula C15H16N2O4S . It has a molecular weight of 320.36354 .

Scientific Research Applications

Synthesis and Transformation

  • The study by Pizzioli et al. (1998) focuses on the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its analogs as versatile reagents for the preparation of polyfunctional heterocyclic systems. This work underscores the compound's utility in synthesizing various heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles, showcasing its importance in organic synthesis and drug design (Pizzioli et al., 1998).

Antimicrobial and Antiinflammatory Agents

  • Narayana et al. (2006) explored the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases as potential antimicrobial and non-steroidal anti-inflammatory agents. This study highlights the compound's potential in medicinal chemistry for developing new therapeutic agents with antibacterial, antifungal, and anti-inflammatory properties (Narayana et al., 2006).

Gas-phase Acylation

  • Filippi et al. (1991) reported on the gas-phase reactions of unsaturated carbocations with pyrrole, furan, and thiophene, leading to acylated heteroarenes. Their findings contribute to the understanding of gas-phase chemistry and the reactivity of heteroarenes, which is relevant for materials science and the development of new synthetic methodologies (Filippi et al., 1991).

Polymerization and Material Science

  • Pratap and Heller (1992) utilized 1-methyl-2-pyrrolidinone as an electron-pair donor in the polymerization of isobutylene, resulting in the preparation of living α,ω-bis(t-chloro)polyisobutylene. This research is significant for the polymer and materials science fields, demonstrating applications in creating specific polymer architectures (Pratap & Heller, 1992).

properties

IUPAC Name

methyl 3-[2-[2-oxo-2-(propylamino)acetyl]pyrrol-1-yl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-10-20-18(23)16(22)13-8-6-11-21(13)15-12-7-4-5-9-14(12)26-17(15)19(24)25-2/h4-9,11H,3,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDSEQNDOMLFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)C1=CC=CN1C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate

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